molecular formula C13H12BrFN2O B2740894 3-(2-bromo-5-fluorophenyl)-N-(1-cyanocyclopropyl)propanamide CAS No. 1797217-27-6

3-(2-bromo-5-fluorophenyl)-N-(1-cyanocyclopropyl)propanamide

Cat. No.: B2740894
CAS No.: 1797217-27-6
M. Wt: 311.154
InChI Key: MLCWXRJLGJUQQN-UHFFFAOYSA-N
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Description

3-(2-bromo-5-fluorophenyl)-N-(1-cyanocyclopropyl)propanamide is an organic compound that features a bromine and fluorine-substituted phenyl ring, a cyanocyclopropyl group, and a propanamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromo-5-fluorophenyl)-N-(1-cyanocyclopropyl)propanamide typically involves multiple steps:

    Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the 2 and 5 positions, respectively.

    Formation of Cyanocyclopropyl Group:

    Amidation: The final step involves the formation of the propanamide moiety through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amide or phenyl ring.

    Reduction: Reduction reactions may target the nitrile group, converting it to an amine.

    Substitution: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include primary or secondary amines.

    Substitution: Products will vary depending on the nucleophile used but may include substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-(2-bromo-5-fluorophenyl)-N-(1-cyanocyclopropyl)propanamide depends on its specific biological target. It may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    3-(2-bromo-5-chlorophenyl)-N-(1-cyanocyclopropyl)propanamide: Similar structure with a chlorine atom instead of fluorine.

    3-(2-bromo-5-fluorophenyl)-N-(1-cyanocyclopropyl)butanamide: Similar structure with a butanamide moiety instead of propanamide.

Uniqueness

3-(2-bromo-5-fluorophenyl)-N-(1-cyanocyclopropyl)propanamide is unique due to the specific combination of bromine, fluorine, and cyanocyclopropyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-(2-bromo-5-fluorophenyl)-N-(1-cyanocyclopropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrFN2O/c14-11-3-2-10(15)7-9(11)1-4-12(18)17-13(8-16)5-6-13/h2-3,7H,1,4-6H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLCWXRJLGJUQQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)NC(=O)CCC2=C(C=CC(=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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